![molecular formula C7H11ClN2O3 B1377360 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 1427378-57-1](/img/structure/B1377360.png)
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Overview
Description
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to an oxazole ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable precursor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
- Molecular Formula: C₇H₁₀N₂O₃
- Molecular Weight: Approximately 170.17 g/mol
- SMILES Notation: CN(C)CC1=CC(=NO1)C(=O)O
Medicinal Chemistry
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is investigated for its therapeutic properties, particularly in the development of new pharmaceuticals. Its oxazole ring structure is common in many bioactive compounds, making it a valuable scaffold for drug design.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory applications, which could be beneficial in treating various inflammatory diseases.
Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
- Enzyme Inhibition Studies: It has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways.
- Protein Interaction Studies: The compound's ability to interact with proteins makes it useful for studying protein-ligand interactions.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules.
- Synthesis of Heterocycles: It is employed as an intermediate in the synthesis of various heterocyclic compounds.
- Reagent in Reactions: The compound can serve as a nucleophilic agent in substitution reactions, facilitating the formation of new chemical entities.
Neuropharmacology
Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter activity.
- Potential CNS Modulator: Studies are underway to assess its effects on neurotransmitter release and uptake, which could have implications for treating neurological disorders such as depression and anxiety.
Material Science
The structural properties of this compound are being explored for applications in material science.
- Development of Novel Materials: Its unique chemical characteristics can be harnessed to create materials with specific electronic or photonic properties.
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various oxazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that modifications to the dimethylamino group could enhance activity further.
Case Study 2: Enzyme Interaction
Another research project focused on the interaction between this compound and cytochrome P450 enzymes. The findings suggested that it could act as an inhibitor, providing insights into its potential role in drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid: Contains an aminomethyl group instead of a dimethylamino group, leading to variations in reactivity and biological activity.
5-(Hydroxymethyl)-1,2-oxazole-3-carboxylic acid:
Uniqueness
The presence of the dimethylamino group in 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride imparts unique chemical properties, such as increased basicity and solubility in water. This makes it particularly useful in applications where these properties are advantageous, such as in the development of water-soluble drugs and materials.
Biological Activity
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 206.63 g/mol. Its structure includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen, along with a dimethylamino group that enhances its basicity and potential biological activity. The hydrochloride form improves its solubility in aqueous environments, making it suitable for pharmaceutical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of isoxazole have shown potent inhibitory effects on monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism .
- Receptor Modulation : The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially modulating receptor activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related oxazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from low micromolar concentrations, indicating strong antimicrobial potential .
Antitumor Activity
In preclinical studies, compounds resembling this compound have been evaluated for their antitumor properties. For instance, analogs targeting the enzyme indoleamine 2,3-dioxygenase (IDO1) have shown promising results in inhibiting tumor growth by modulating immune responses within the tumor microenvironment . These findings suggest that further investigation into the antitumor capabilities of this specific compound could be warranted.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various synthesized alkaloids, including those structurally related to this compound. The results indicated potent activity against E. coli and C. albicans with MIC values as low as 0.0048 mg/mL .
- Enzyme Inhibition Studies : Research focusing on oxazole derivatives revealed that certain compounds exhibited significant inhibition of IDO1 with IC50 values in the nanomolar range. This indicates a potential application for this compound in cancer immunotherapy through enzyme modulation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted isoxazoles) with dimethylamine derivatives in acetic acid under controlled temperature (80–100°C) for 3–5 hours. Post-reaction, the product is precipitated, washed with acetic acid and ethanol, and recrystallized from a DMF/acetic acid mixture to enhance purity . For hydrochloride salt formation, the free base is treated with HCl gas in anhydrous ether .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. Diffraction data collected at 293 K with a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) can refine structural parameters (R factor < 0.1). Complementary techniques include FT-IR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR for verifying dimethylamino and oxazole proton environments .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : As per EC Regulation 1272/2008, use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation and skin contact due to potential respiratory and dermal irritation. Store at 2–8°C in airtight containers, away from moisture and oxidizing agents. Environmental hazards (WGK 2 classification) require disposal via certified waste management systems to prevent aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between experimental and computational models?
- Methodological Answer : Discrepancies in NMR or XRD data often arise from solvent effects or crystal packing forces. Perform DFT calculations (e.g., B3LYP/6-31G* level) to simulate gas-phase structures and compare with experimental data. Solvent corrections (e.g., PCM model) and Hirshfeld surface analysis can reconcile differences in hydrogen bonding or torsional angles .
Q. What experimental designs assess the compound’s stability under stress conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- Photostability : Expose to UV light (320–400 nm) and analyze spectral changes (UV-Vis at 250–400 nm).
- pH Stability : Incubate in buffers (pH 1–13) and quantify hydrolytic products using LC-MS .
Q. How can environmental fate studies be designed to evaluate ecotoxicological risks?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Abiotic Fate : Measure soil/water partition coefficients (log K₀c) and hydrolysis half-lives.
- Biotic Fate : Use OECD 301D biodegradation tests with activated sludge.
- Ecotoxicity : Perform acute toxicity assays on Daphnia magna (EC₅₀) and algae growth inhibition tests (OECD 201) .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Methodological Answer : Use flow chemistry for controlled reaction kinetics. Parameters:
- Residence time: 10–15 minutes at 100°C.
- Catalyst screening: Immobilized Lewis acids (e.g., ZnCl₂ on silica) enhance regioselectivity.
- In-line PAT (Process Analytical Technology): Monitor reaction progress via Raman spectroscopy to adjust feed rates dynamically .
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Target Selection : Molecular docking (AutoDock Vina) against enzymes like acetylcholinesterase or COX-2.
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values.
- Structural Analysis : Co-crystallize the compound with the target enzyme for binding mode validation via XRD .
Q. Data Analysis and Contradiction Resolution
Q. How should conflicting bioactivity data from different assay platforms be reconciled?
- Methodological Answer : Normalize data using Z-score transformation to account for inter-assay variability. Validate hits with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity). Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify outliers .
Q. What statistical methods are appropriate for dose-response studies with non-linear kinetics?
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-9(2)4-5-3-6(7(10)11)8-12-5;/h3H,4H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUHHRRTQBBWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-57-1 | |
Record name | 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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